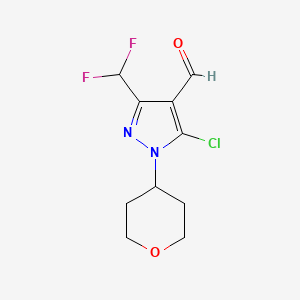
(R)-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine is a chiral diamine compound featuring a thietane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine typically involves the reaction of a thietane derivative with an appropriate diamine precursor. One common method involves the reaction of 3,5-dibromo-4-nitropyrazole with 2-chloromethylthiirane, followed by subsequent reactions with sodium alcoholates and primary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium alkoxides or primary amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thietane ring.
Aplicaciones Científicas De Investigación
®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.
Medicine: It may serve as a precursor for drugs with specific therapeutic effects.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action for ®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles: These compounds share the thietane ring and have been studied for their biological activities.
Thietane-containing xanthines and triazoles: These compounds also feature the thietane ring and have shown various biological activities.
Uniqueness
®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine is unique due to its specific chiral configuration and the presence of both a thietane ring and a diamine moiety. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H24N2S |
|---|---|
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
(2R)-1-N-butyl-1-N-methyl-2-N-(thietan-3-yl)propane-1,2-diamine |
InChI |
InChI=1S/C11H24N2S/c1-4-5-6-13(3)7-10(2)12-11-8-14-9-11/h10-12H,4-9H2,1-3H3/t10-/m1/s1 |
Clave InChI |
DEPPXFSDRBOLSO-SNVBAGLBSA-N |
SMILES isomérico |
CCCCN(C)C[C@@H](C)NC1CSC1 |
SMILES canónico |
CCCCN(C)CC(C)NC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


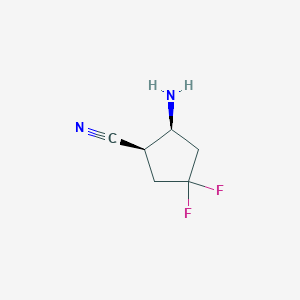
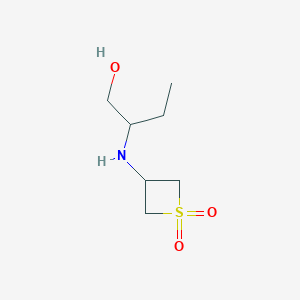
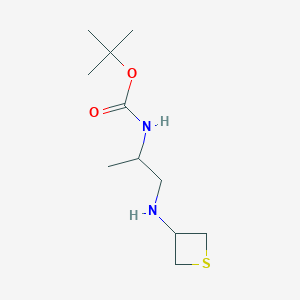
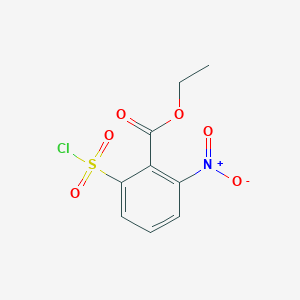
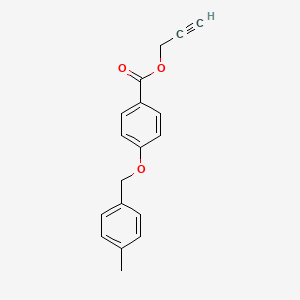
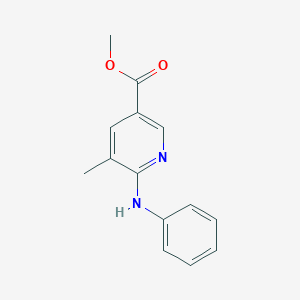

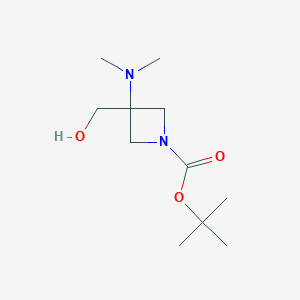
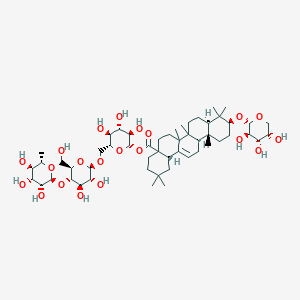
![tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13014352.png)

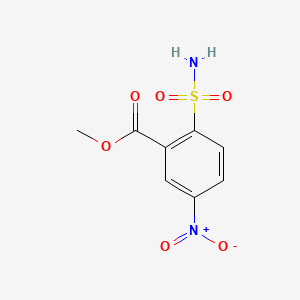
![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)
